molecular formula C16H23FN4O2 B1669582 Cpfpx

Cpfpx

Cat. No.: B1669582
M. Wt: 321.38 g/mol
InChI Key: GGGMDKJPUXTDAW-SJPDSGJFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine involves multiple steps, starting with the preparation of the xanthine core structure. The key steps include:

    Formation of the xanthine core: This is typically achieved through the condensation of a suitable purine derivative with a cyclopentylamine.

    Introduction of the propyl group: This step involves the alkylation of the xanthine core with a propyl halide under basic conditions.

Industrial Production Methods

Industrial production of 8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

8-Cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

8-Cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine has a wide range of scientific research applications:

Mechanism of Action

8-Cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine exerts its effects by selectively binding to the adenosine A1 receptor, a G protein-coupled receptor widely distributed in the brain. Upon binding, it acts as an antagonist, blocking the receptor’s interaction with its endogenous ligand, adenosine. This inhibition modulates various physiological processes, including neurotransmission, sleep-wake regulation, and neuroprotection .

Comparison with Similar Compounds

8-Cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine is unique due to its high selectivity and affinity for the adenosine A1 receptor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their metabolic stability, receptor binding kinetics, and overall pharmacological profiles .

Properties

Molecular Formula

C16H23FN4O2

Molecular Weight

321.38 g/mol

IUPAC Name

8-cyclopentyl-3-(3-(18F)fluoranylpropyl)-1-propyl-7H-purine-2,6-dione

InChI

InChI=1S/C16H23FN4O2/c1-2-9-21-15(22)12-14(20(16(21)23)10-5-8-17)19-13(18-12)11-6-3-4-7-11/h11H,2-10H2,1H3,(H,18,19)/i17-1

InChI Key

GGGMDKJPUXTDAW-SJPDSGJFSA-N

SMILES

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCCF

Isomeric SMILES

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC[18F]

Canonical SMILES

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCCF

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(18F)CPFPX
8-cyclopenta-3-(3-fluoropropyl)-1-propylxanthine
CPFPX cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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